1-Bromo-4-(1-bromobutan-2-yl)benzene
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Overview
Description
1-Bromo-4-(1-bromobutan-2-yl)benzene is an organic compound with the molecular formula C10H12Br2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom and a 1-bromobutan-2-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-bromobutan-2-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(1-butan-2-yl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(1-bromobutan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Scientific Research Applications
1-Bromo-4-(1-bromobutan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions involving brominated organic compounds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1-bromobutan-2-yl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms on the benzene ring and the butyl group make the compound susceptible to substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions applied .
Comparison with Similar Compounds
Bromobenzene: A simpler compound with a single bromine atom attached to the benzene ring.
1-Bromo-4-butylbenzene: Similar structure but lacks the additional bromine atom on the butyl group.
Uniqueness: 1-Bromo-4-(1-bromobutan-2-yl)benzene is unique due to the presence of two bromine atoms, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry .
Properties
Molecular Formula |
C10H12Br2 |
---|---|
Molecular Weight |
292.01 g/mol |
IUPAC Name |
1-bromo-4-(1-bromobutan-2-yl)benzene |
InChI |
InChI=1S/C10H12Br2/c1-2-8(7-11)9-3-5-10(12)6-4-9/h3-6,8H,2,7H2,1H3 |
InChI Key |
NNJLCUQWTDVSQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CBr)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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